Acetazolamide adipate ethyl ester

Vue d'ensemble

Description

Acetazolamide adipate ethyl ester is a chemical compound with the molecular formula C12H18N4O6S2 and a molecular weight of 378.42 g/mol . It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor used in various medical treatments . This compound combines the properties of acetazolamide with those of adipic acid and ethyl ester, potentially offering unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide adipate ethyl ester involves the esterification of adipic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction typically proceeds as follows:

- Adipic acid is mixed with ethanol and a small amount of concentrated sulfuric acid.

- The mixture is heated under reflux conditions to facilitate the esterification reaction.

- The resulting ethyl adipate is then purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous distillation processes to ensure high yield and purity. The use of azeotropic distillation with toluene can help remove water formed during the reaction, driving the equilibrium towards ester formation .

Analyse Des Réactions Chimiques

Types of Reactions: Acetazolamide adipate ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Amines or hydrazines can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides or sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Various sulfonamide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Acetazolamide adipate ethyl ester retains the core structure of acetazolamide, which is known for inhibiting carbonic anhydrase enzymes. This inhibition plays a crucial role in regulating acid-base balance and fluid dynamics within the body. The compound's unique adipate moiety may enhance its targeting capabilities to specific tissues, such as bone, potentially improving therapeutic outcomes in conditions like osteoporosis.

Therapeutic Applications

-

Bone Disorders :

- This compound has been studied for its efficacy in treating bone disorders. Research indicates that its targeted delivery can enhance bone density and reduce the risk of fractures in osteoporotic patients.

-

Carbonic Anhydrase Inhibition :

- The primary biological activity of this compound is attributed to its ability to inhibit carbonic anhydrase activity. This mechanism has implications for various medical conditions, including:

- Fluid Management :

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

The table below compares this compound with other known carbonic anhydrase inhibitors:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetazolamide | Thiadiazole sulfonamide | Established use in treating glaucoma and edema |

| Ethoxzolamide | Thiadiazole sulfonamide | Modified structure enhancing bioavailability |

| Methazolamide | Thiadiazole sulfonamide | Longer duration of action compared to acetazolamide |

| Dorzolamide | Carbonic anhydrase inhibitor | Topical application for glaucoma treatment |

| This compound | Carbonic anhydrase inhibitor | Enhanced tissue targeting, specifically towards bone |

Case Studies and Research Findings

Recent studies have highlighted the pharmacokinetics and pharmacodynamics of this compound:

- A pilot study demonstrated that ingestion of acetazolamide led to significant changes in urinary excretion rates of various physiological substances, indicating its systemic effects on metabolism and excretion pathways. For instance, urinary concentrations of nitrite and nitrate increased significantly post-administration, reflecting enhanced metabolic activity .

- Another study focused on the correlation between acetazolamide administration and amino acid excretion rates, revealing that certain amino acids exhibited increased excretion rates following drug administration. This suggests that this compound may influence metabolic pathways beyond carbonic anhydrase inhibition .

Mécanisme D'action

The mechanism of action of acetazolamide adipate ethyl ester is primarily based on its ability to inhibit carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, the compound reduces the formation of bicarbonate and hydrogen ions, leading to decreased intraocular pressure in glaucoma and altered ion transport in other tissues .

Comparaison Avec Des Composés Similaires

Acetazolamide: The parent compound, used primarily as a carbonic anhydrase inhibitor.

Methazolamide: Another carbonic anhydrase inhibitor with similar applications.

Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness: Acetazolamide adipate ethyl ester combines the properties of acetazolamide with those of adipic acid and ethyl ester, potentially offering enhanced solubility, stability, and biological activity. This makes it a unique compound with potential advantages over its parent compound and other similar inhibitors .

Activité Biologique

Acetazolamide adipate ethyl ester (AAOEt) is a derivative of acetazolamide, a well-known carbonic anhydrase inhibitor. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18N4O6S2

- Molecular Weight : 378.42 g/mol

AAOEt functions primarily as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, such as altered acid-base balance and diuresis. The compound's mechanism can be summarized as follows:

- Inhibition of Carbonic Anhydrase : AAOEt binds to the active site of CA, preventing the conversion of CO2 to bicarbonate. This action is significant in conditions like glaucoma and altitude sickness where bicarbonate levels need regulation .

1. Antibacterial Activity

Recent studies have demonstrated that AAOEt exhibits notable antibacterial properties against enterococci strains, particularly vancomycin-resistant enterococci (VRE). In vivo studies showed that AAOEt significantly reduced VRE burden in mouse models compared to standard treatments:

- Dosage and Efficacy :

2. Potential in Treating Glaucoma

As a derivative of acetazolamide, AAOEt may retain the therapeutic effects seen in treating glaucoma by reducing intraocular pressure through its CA inhibition mechanism. Clinical studies on acetazolamide have shown its effectiveness in managing ocular pressure, suggesting AAOEt could have similar applications .

3. Impact on Cystoid Macular Edema

A clinical trial involving acetazolamide indicated a statistically significant decrease in cystoid macular edema among patients with chronic uveitis, although the effect on visual acuity was not significant. This suggests that AAOEt may also have potential in ocular conditions associated with edema .

Table 1: Summary of Biological Activities

Future Directions

Research into AAOEt's biological activities is ongoing, with several areas identified for further exploration:

- Molecular Docking Studies : To better understand binding interactions at the molecular level.

- Long-term Efficacy Studies : Evaluating the chronic administration effects on various conditions.

- Comparative Studies : Assessing AAOEt against other CA inhibitors like dorzolamide and methazolamide to establish its relative efficacy and safety profiles.

Propriétés

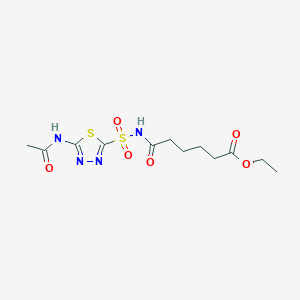

IUPAC Name |

ethyl 6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylamino]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O6S2/c1-3-22-10(19)7-5-4-6-9(18)16-24(20,21)12-15-14-11(23-12)13-8(2)17/h3-7H2,1-2H3,(H,16,18)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBZFABKYTZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)NS(=O)(=O)C1=NN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149572 | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111261-83-7 | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.